5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with an intriguing structure. It belongs to the class of pyrimido[2,3-d]pyrimidines, which have attracted attention due to their diverse biological activities . Now, let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with a 4-aminopyrrolo[2,3-d]pyrimidine scaffold, which undergoes substitution at the C-4 position. The fluorophenyl group is introduced, followed by thieno ring formation. Detailed reaction conditions and intermediates would be essential for a comprehensive understanding.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route typically involves efficient and cost-effective processes. Optimization of reaction conditions, scalability, and yield are crucial considerations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Reduction: Reduction processes could lead to the formation of different derivatives.
Substitution: Substitution reactions at various positions can modify its properties.
Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can introduce the fluorophenyl group.
Thieno Ring Formation: Cyclization using sulfur-containing reagents (e.g., Lawesson’s reagent) leads to the thieno ring.
Major Products:: The primary product is the title compound itself. Isomers or regioselective derivatives may also form.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.
Organic Synthesis: It serves as a building block for more complex molecules.
Antitubercular Activity: Related pyrrolo[2,3-d]pyrimidines exhibit antimycobacterial properties.
Kinase Inhibition: Crystal structures reveal its interaction with tyrosine-protein kinases.
Pharmaceuticals: Its drug-like properties make it valuable for drug development.
Agrochemicals: Similar compounds may find use in crop protection.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Properties
CAS No. |
568555-37-3 |
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Molecular Formula |
C15H13FN2OS2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13FN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h3-6,8H,2,7H2,1H3,(H,17,20) |
InChI Key |
JWRUVWSLTLQTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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